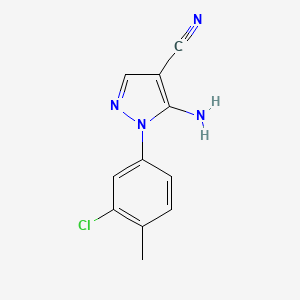

5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile

Description

5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile is a pyrazole-based compound characterized by a 3-chloro-4-methylphenyl substituent at the N1 position and a cyano group at the C4 position. Its synthesis involves reacting this compound with 2,6-difluorobenzoyl isocyanate in 1,2-dichloroethane under reflux conditions (80°C), followed by solvent removal under reduced pressure .

Properties

IUPAC Name |

5-amino-1-(3-chloro-4-methylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4/c1-7-2-3-9(4-10(7)12)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEYYPFYCWNFNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(C=N2)C#N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501179786 | |

| Record name | 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501179786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58791-81-4 | |

| Record name | 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58791-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501179786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit inhibitory potential against α-amylase and α-glucosidase enzymes. These enzymes play a crucial role in carbohydrate metabolism, making them potential targets for antidiabetic treatment.

Mode of Action

It’s worth noting that compounds with similar structures have been shown to inhibit α-amylase and α-glucosidase enzymes. The inhibition of these enzymes slows down the breakdown of carbohydrates into glucose, thus reducing the rise in blood glucose levels after a meal.

Biochemical Pathways

Based on its potential inhibitory effects on α-amylase and α-glucosidase enzymes, it can be inferred that it may impact the carbohydrate metabolism pathway.

Result of Action

Based on the potential inhibitory effects on α-amylase and α-glucosidase enzymes, it can be inferred that the compound may help in controlling postprandial hyperglycemia by slowing down carbohydrate digestion.

Biological Activity

4-(Thiophen-2-yl)benzene-1,2-diamine is an organic compound featuring a thiophene ring and a benzene-1,2-diamine moiety. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H10N2S

- Molecular Weight : Approximately 210.26 g/mol

- Solubility : Soluble in dimethyl sulfoxide (DMSO), facilitating its application in biological assays.

Biological Activities

The biological activity of 4-(thiophen-2-yl)benzene-1,2-diamine has been explored in several studies, highlighting its potential therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown activity against various bacterial strains and fungi, contributing to their potential use in treating infections resistant to conventional antibiotics .

Antiviral Properties

Studies have demonstrated that thiophene derivatives can inhibit viral replication. Notably, compounds with a similar backbone have been tested against viruses like Ebola, showing promising antiviral activity with effective concentrations (EC50) in the micromolar range . The mechanism often involves the disruption of viral protein functions essential for replication.

Anti-inflammatory Effects

4-(Thiophen-2-yl)benzene-1,2-diamine has been shown to interact with key cellular pathways involved in inflammatory responses. This interaction suggests its potential as an anti-inflammatory agent, which is critical for developing treatments for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 4-(thiophen-2-yl)benzene-1,2-diamine is influenced by its structural features. The presence of the thiophene ring enhances its reactivity and biological interactions. Modifications to the amino groups or the thiophene moiety can significantly alter its pharmacological profile.

| Compound | Biological Activity | Key Features |

|---|---|---|

| 4-(Thiophen-2-yl)benzene-1,2-diamine | Antimicrobial, Antiviral, Anti-inflammatory | Contains thiophene and diamine groups |

| N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamine | Enhanced reactivity | Bis(thiophenyl) groups |

| N1,N2-Bis(2-fluorobenzyl)benzene-1,2-diamine | Affects solubility and reactivity | Fluorinated benzyl groups |

Case Studies

- Antiviral Efficacy : A study evaluated various thiophene derivatives against the Ebola virus pseudotyped virus (pEBOV). The results indicated that modifications at specific positions on the thiophene ring significantly impacted antiviral activity, emphasizing the importance of structural optimization for enhancing efficacy .

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of 4-(thiophen-2-yl)benzene-1,2-diamine analogs against resistant bacterial strains. The findings revealed that certain derivatives exhibited potent activity comparable to established antibiotics .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in various therapeutic areas, including:

- Anticancer Activity : Studies have indicated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. In vitro tests have demonstrated that 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile can induce apoptosis in cancer cells, potentially through the inhibition of pro-inflammatory mediators and induction of mitochondrial dysfunction .

- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition may lead to reduced production of inflammatory mediators such as prostaglandins.

Pharmacological Studies

Research has highlighted the compound's diverse pharmacological properties:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess antimicrobial properties as well .

- Antidiabetic Effects : Some studies suggest that pyrazole derivatives can influence glucose metabolism and insulin sensitivity, indicating potential applications in treating diabetes.

Material Science

The unique chemical structure of this compound also makes it a candidate for use in material science:

- Synthesis of Functional Materials : The compound can serve as a building block for synthesizing novel materials with specific electronic or optical properties due to its reactive functional groups .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazole compounds, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis via caspase activation pathways.

Case Study 2: Anti-inflammatory Mechanism

A research article in Pharmacology Reports explored the anti-inflammatory effects of this pyrazole derivative. The study demonstrated that treatment with the compound significantly reduced levels of inflammatory cytokines in vitro. Furthermore, animal models showed decreased swelling and pain response when treated with the compound following an inflammatory challenge .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The pyrazole-4-carbonitrile core allows for extensive structural diversification. Key analogs and their properties are summarized below:

Table 1: Substituent Effects on Melting Points and Spectral Features

Key Observations :

- Electron-withdrawing groups (e.g., NO₂ in 4a, 4b) increase melting points due to enhanced intermolecular interactions .

- Bulky substituents (e.g., dihydropyrano in 3s) lower melting points, likely due to reduced crystal packing efficiency .

- The cyano group (CN) consistently appears at ~2200–2300 cm⁻¹ in IR spectra across analogs .

Key Observations :

Preparation Methods

Solvent Selection

Ethanol and trifluoroethanol are preferred due to their ability to stabilize intermediates via hydrogen bonding. Substituting chlorinated solvents (e.g., ethylene chloride) is avoided due to toxicity and environmental concerns. Polar aprotic solvents like dimethylformamide (DMF) may enhance reactivity but complicate purification.

Catalytic Systems

-

Base Catalysts : Triethylamine (Et₃N) neutralizes hydrochloride salts of aryl hydrazines, improving solubility and reaction kinetics.

-

Acid Catalysts : Lewis acids (e.g., AlCl₃) are occasionally used but risk side reactions with nitrile groups.

Purification and Isolation Techniques

Crude products are purified via column chromatography using hexane/ethyl acetate gradients (3:1 to 1:1 v/v). Recrystallization from ethanol/water mixtures (7:3) yields high-purity (>95%) material. Industrial-scale processes may employ continuous chromatography or crystallization under controlled pH conditions to minimize losses.

Comparative Analysis of Synthetic Routes

*Note: Ethylene chloride is phased out in modern protocols due to safety concerns.

Challenges and Limitations

-

Low Yields with Bulky Substituents : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring reduce reaction rates, necessitating extended reflux times.

-

Byproduct Formation : Competing pathways generate undesired regioisomers, requiring rigorous chromatographic separation.

-

Scalability Issues : Column chromatography becomes impractical at industrial scales, driving demand for continuous purification methods.

Recent Advances in Green Synthesis

Emerging protocols emphasize sustainability:

-

Biocatalysts : Enzymatic systems (e.g., lipases) enable regioselective pyrazole formation under aqueous conditions, though yields remain suboptimal (≤50%).

-

Microwave Assistance : Reduced reaction times (1–2 hours) and improved yields (up to 78%) are achieved via microwave irradiation, minimizing thermal degradation.

Industrial Production Considerations

Large-scale synthesis prioritizes:

Q & A

Basic Question: What are the standard methodologies for synthesizing 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a multi-step sequence starting with cyclocondensation of appropriate precursors. For example, pyrazole derivatives are often synthesized via reaction of hydrazines with β-ketonitriles or via cyclization of α,β-unsaturated carbonyl compounds under acidic or basic conditions . Key optimization parameters include:

- Catalyst choice : Biocatalysts like guar gum improve regioselectivity and reduce reaction time compared to traditional acids .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, as seen in crystal growth protocols .

- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for achieving high yields (>85%) .

- Purification : Column chromatography or recrystallization from DMF/ethanol mixtures is recommended to isolate pure products .

Advanced Question: How can contradictions in spectroscopic data (e.g., NMR, IR) for pyrazole derivatives be resolved during structural confirmation?

Answer:

Contradictions often arise from tautomerism, polymorphism, or solvent effects. Methodological approaches include:

- Multi-technique validation : Combine -NMR, -NMR, and IR to cross-validate functional groups (e.g., CN stretch at ~2220–2296 cm, NH at ~3237–3287 cm) .

- X-ray crystallography : Resolve ambiguities in substituent positions using single-crystal diffraction (e.g., SHELX refinement with R < 0.06) .

- Dynamic NMR studies : Detect tautomeric equilibria by variable-temperature NMR .

Basic Question: What intermolecular interactions stabilize the crystal structure of this compound, and how do they influence material properties?

Answer:

The crystal lattice is stabilized by:

- N–H···N hydrogen bonds : Form centrosymmetric dimers (R(12) motif) between amino and pyrazole nitrogen atoms .

- C–H···Cl interactions : Generate 1D chains along the crystallographic b-axis, enhancing thermal stability .

- π-π stacking : Aromatic rings contribute to dense packing (density ~1.44 g/cm) .

These interactions affect solubility, melting points (e.g., 228–229°C for analogous compounds), and mechanical stability .

Advanced Question: How can computational modeling predict bioactivity (e.g., COX-2 inhibition) for structurally similar pyrazole derivatives?

Answer:

- Docking studies : Use software like AutoDock to model ligand-receptor interactions. For example, the trifluoromethyl group in analogs enhances binding to COX-2’s hydrophobic pocket .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values. Electron-withdrawing groups (e.g., –NO) improve anti-inflammatory activity .

- MD simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories to validate binding modes .

Basic Question: What analytical techniques are essential for characterizing purity and molecular conformation?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >98% purity .

- Spectroscopy :

- -NMR: Confirm substitution patterns (e.g., aromatic protons at δ 6.09–8.15 ppm) .

- IR: Identify CN (2228–2296 cm) and NH (3237–3287 cm) groups .

- Elemental analysis : Verify empirical formulas (e.g., CHFNO for analogs) .

Advanced Question: How do substituent variations at the phenyl ring impact anticancer activity (e.g., against MCF-7 cells)?

Answer:

- Electron-donating groups (e.g., –OCH) : Reduce activity (IC >10 μg/mL) due to decreased electrophilicity .

- Electron-withdrawing groups (e.g., –NO) : Enhance cytotoxicity (IC = 5.00 μg/mL) by promoting DNA intercalation .

- Halogen substitution (e.g., –Cl) : Improve selectivity via hydrophobic interactions with kinase ATP-binding pockets .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., HCN) .

- Storage : Keep in airtight containers at 4°C to prevent hydrolysis .

- Spill management : Neutralize with 10% NaHCO and adsorb with vermiculite .

Advanced Question: How can high-throughput crystallography pipelines improve structural determination for novel pyrazole analogs?

Answer:

- Automated data collection : Use Bruker CCD detectors with φ-ω scans (θ up to 26.99°) to collect 9050 reflections in <24 hours .

- SHELXT integration : Solve structures via direct methods for small molecules (Z ≤ 4) with R < 0.024 .

- Twinned data refinement : Apply SHELXL’s HKLF5 format for high-resolution macromolecular datasets .

Basic Question: What are the limitations of current synthetic routes, and how can they be addressed?

Answer:

- Low regioselectivity : Use biocatalysts (e.g., lipases) to direct substituent positioning .

- Scalability issues : Switch from batch to flow reactors for improved heat/mass transfer .

- Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to carbonyl precursor) .

Advanced Question: How can contradictions between in vitro bioactivity and computational predictions be reconciled?

Answer:

- Metabolite profiling : Use LC-MS to identify active metabolites not accounted for in docking studies .

- Off-target effects : Perform kinome-wide screening (e.g., using KINOMEscan) to detect unintended kinase inhibition .

- Solubility correction : Adjust computational models for logP discrepancies (e.g., experimental logP = 2.5 vs. predicted 3.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.